molecular formula C5H2Cl2F3N3O B1457055 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine CAS No. 185677-00-3

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Cat. No. B1457055
M. Wt: 247.99 g/mol
InChI Key: GCFFNZUYUQOBOT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, also known as DCFT, is a synthetic chemical compound that has been used in various scientific research applications. It is a member of the triazine family and is a colorless, odorless, and non-flammable compound. DCFT has been studied extensively in laboratory experiments due to its wide range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis

  • Amide Synthesis : 2,4-Dichloro-1,3,5-triazine (F-DCT) is used in chemical synthesis, particularly for amide coupling. F-DCT acts as a condensation agent, facilitating the synthesis of amides, a vital class of organic compounds (Zhang & Lu, 2006).

High-Energy Materials

  • High Energetic Derivatives : Derivatives of 1,3,5-triazine, including compounds related to 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, have been synthesized and explored for their potential as high-energy materials. These derivatives show promise in applications like propellants and airbag inflators (Gidaspov et al., 2016).

Antibacterial Applications

  • Antibacterial Properties : Some derivatives of 2,4-dichloro-1,3,5-triazine have been shown to exhibit antibacterial properties. Compounds synthesized from 2,4-dichloro-1,3,5-triazine and various aryl hydrazine derivatives were tested and found to be effective against gram-positive and gram-negative bacteria (Chaudhari et al., 2007).

Material Synthesis

  • Synthesis of Novel Monomers : 1,3,5-Triazine derivatives, including 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, are used in the synthesis of novel monomers. These monomers have potential applications in material science, particularly in the production of polymers and resins (Wu Yonggan, 2013).

UV Light Absorbers

  • UV Light Absorbing Derivatives : The compound and its derivatives are utilized in the synthesis of UV light-absorbing materials. These materials have applications in protecting surfaces and materials from UV radiation damage (Jiang et al., 2008).

Recyclable Reagents in Chemistry

  • Recyclable Hypervalent Iodine(III) Reagent : Derivatives of 2,4,6-trichloro-1,3,5-triazine, closely related to the compound , are used as recyclable reagents in chlorination and oxidation reactions. This represents an environmentally friendly approach in chemical synthesis (Thorat et al., 2013).

Electroluminescent Device Development

  • Electroluminescent Devices : Aromatic poly(1,3,5-triazine-ether)s, synthesized using 1,3,5-triazine derivatives, have been studied for their potential in electroluminescent devices. These polymers exhibit excellent thermal stability and are promising for use in organic electroluminescent devices (Fink et al., 1997).

properties

IUPAC Name

2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F3N3O/c6-2-11-3(7)13-4(12-2)14-1-5(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFFNZUYUQOBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728688
Record name 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

CAS RN

185677-00-3
Record name 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Karşılayan, I Hemmilä, H Takalo… - Bioconjugate …, 1997 - ACS Publications
A series of chelating 4-(phenylethynyl)pyridines having various 1,3,5-triazin-2-ylamino groups at the para position of the phenyl ring was synthesized. Their europium chelates were …
Number of citations: 24 pubs.acs.org
K Kaitoh, A Nakatsu, S Mori, H Kagechika… - Chemical and …, 2019 - jstage.jst.go.jp
Design, Synthesis and Biological Evaluation of Novel Nonsteroidal Progesterone Receptor Antagonists Based on Phenylamino-1,3,5-triazine Scaffold Toggle navigation J-STAGE …
Number of citations: 9 www.jstage.jst.go.jp

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